
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H10BrNO5S2 This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom, a morpholinosulfonyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonylation and carboxylation reactions. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Sulfonylation: The brominated thiophene is then reacted with morpholine and a sulfonyl chloride, such as chlorosulfonic acid, to introduce the morpholinosulfonyl group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophene derivatives with reduced functional groups.
Coupling: Formation of biaryl compounds.
科学研究应用
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative of thiophene with a carboxylic acid group.
5-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the morpholinosulfonyl group.
4-(Morpholinosulfonyl)thiophene-2-carboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-4-(morpholinosulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both the bromine atom and the morpholinosulfonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H10BrNO5S2 |
|---|---|
分子量 |
356.2 g/mol |
IUPAC 名称 |
5-bromo-4-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO5S2/c10-8-7(5-6(17-8)9(12)13)18(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H,12,13) |
InChI 键 |
VSZXZXHWCRUASB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=C(SC(=C2)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


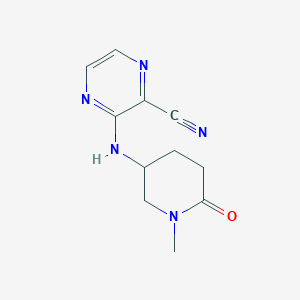

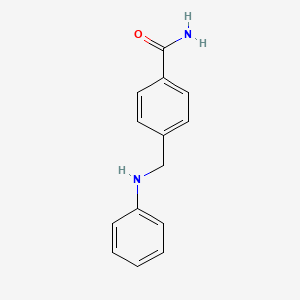
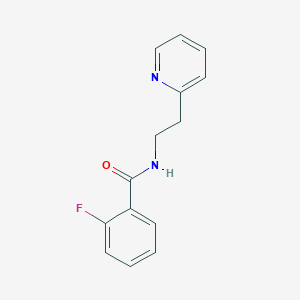
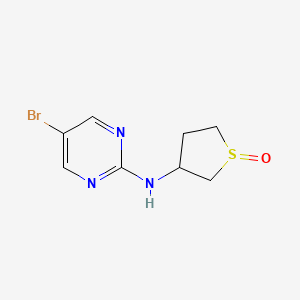
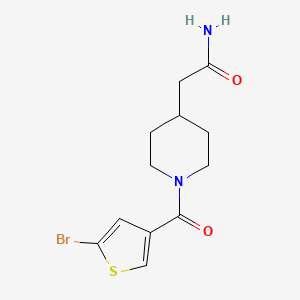
![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)


![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)


![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)
